6-methyl-2,3-dihydro-1-benzofuran-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2,3-dihydro-1-benzofuran-5-amine is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3-dihydro-1-benzofuran-5-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The introduction of the amine group at the 5-position can be achieved through nitration followed by reduction. Nitration introduces a nitro group, which is then reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
6-methyl-2,3-dihydro-1-benzofuran-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methyl-2,3-dihydro-1-benzofuran-5-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the benzofuran ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1-benzofuran-5-amine: Lacks the methyl group at the 6-position.
6-methyl-2,3-dihydro-1-benzofuran-4-amine: The amine group is at the 4-position instead of the 5-position.
6-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
6-methyl-2,3-dihydro-1-benzofuran-5-amine is unique due to the specific positioning of the methyl and amine groups, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
1369139-70-7 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.